2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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Overview
Description
7-Deaza-7-Iodo-2’-deoxyguanosine is a derivative of the nucleoside 2’-deoxyguanosine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom, and an iodine atom is introduced at the same position. This modification results in a compound with unique chemical and biological properties, making it valuable in various scientific research applications, particularly in the fields of DNA synthesis and sequencing .
Mechanism of Action
Target of Action
As a derivative of the purine nucleoside 2’-deoxyguanosine , it likely interacts with the same biological targets, which include various enzymes involved in DNA replication and repair.
Mode of Action
As a derivative of 2’-deoxyguanosine, it may be incorporated into DNA during replication . The presence of the iodine atom at the 7-position could potentially alter the compound’s interaction with its targets, leading to changes in the structure or function of the DNA molecule .
Result of Action
As a derivative of 2’-deoxyguanosine, it may have similar effects, potentially influencing dna replication and repair processes .
Biochemical Analysis
Biochemical Properties
The compound 7-iodo-7-deaza-2’-deoxyguanosine plays a significant role in DNA synthesis and sequencing reactions It interacts with various enzymes and proteins during these processes The nature of these interactions is complex and involves multiple biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-7-Iodo-2’-deoxyguanosine typically involves the halogenation of 7-deaza-2’-deoxyguanosine. One common method includes the treatment of 7-deaza-2’-deoxyguanosine with N-iodosuccinimide (NIS) in a suitable solvent like dichloromethane (CH2Cl2). This reaction proceeds cleanly to afford the desired 7-iodo product in high yield .
Industrial Production Methods
While specific industrial production methods for 7-Deaza-7-Iodo-2’-deoxyguanosine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis equipment could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Deaza-7-Iodo-2’-deoxyguanosine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various functional groups at the 7-position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3) in solvents like DMF.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include 7-deaza-2’-deoxyguanosine derivatives with various substituents at the 7-position.
Coupling Products: The major products are typically 7-deaza-2’-deoxyguanosine derivatives with aryl or alkyl groups introduced at the 7-position.
Scientific Research Applications
7-Deaza-7-Iodo-2’-deoxyguanosine has several important applications in scientific research:
DNA Synthesis and Sequencing: It is used as a building block in the synthesis of modified oligonucleotides for DNA sequencing and other molecular biology applications.
Chemical Biology: It serves as a tool for studying DNA-protein interactions and the effects of nucleobase modifications on DNA structure and function.
Medicinal Chemistry: The compound’s unique properties make it a potential candidate for the development of novel therapeutic agents targeting specific DNA sequences or structures.
Comparison with Similar Compounds
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the iodine atom at the 7-position and is used in similar applications but with different chemical properties.
7-Deaza-2’-deoxyadenosine: Another 7-deaza nucleoside with different base-pairing properties and applications.
8-Aza-7-deaza-2’-deoxyguanosine: Contains an additional nitrogen atom in the purine ring, leading to different chemical and biological properties.
Uniqueness
7-Deaza-7-Iodo-2’-deoxyguanosine is unique due to the presence of the iodine atom at the 7-position, which imparts distinct reactivity and interaction properties. This makes it particularly useful for applications requiring specific modifications at this position, such as the synthesis of fluorescent probes and the study of DNA-protein interactions .
Properties
IUPAC Name |
2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19)/t5-,6+,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBNMOSBBMRCZ-RRKCRQDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is 7-iodo-7-deaza-2′-deoxyguanosine used in DNA research instead of standard guanosine?
A1: 7-Iodo-7-deaza-2′-deoxyguanosine serves as a valuable tool in DNA research due to its unique properties. Unlike standard guanosine, it lacks the nitrogen atom at the 7-position, which is a common site for alkylation damage in DNA. [, ] This modification makes it particularly useful for studying DNA repair mechanisms, specifically those dealing with interstrand cross-links. [, ] Additionally, the presence of iodine at the 7-position provides a handle for further chemical modifications, increasing its versatility in synthesizing diverse DNA structures. [, ]
Q2: Can you elaborate on how 7-iodo-7-deaza-2′-deoxyguanosine facilitates the study of interstrand cross-links in DNA?
A2: Interstrand cross-links (ICLs) are a highly detrimental form of DNA damage where the two strands of the DNA double helix become covalently linked. [, ] These lesions are particularly challenging for cells to repair and are often induced by chemotherapy drugs. [] 7-Iodo-7-deaza-2′-deoxyguanosine can be incorporated into DNA and then chemically linked to another 7-iodo-7-deaza-2′-deoxyguanosine on the opposite strand, creating a stable ICL mimic. [, ] This controlled introduction of ICLs allows researchers to investigate the cellular responses to this damage, the repair pathways involved, and the factors contributing to chemoresistance. [, ]
Q3: The research mentions that DNA containing 7-chloro- and 7-iodo-7-deaza-2′-deoxyguanosine can form strong secondary structures. What are the implications of this for DNA research?
A3: The ability of halogenated 7-deaza-2′-deoxyguanosine analogs to influence DNA secondary structure is an important consideration. [] While the modified nucleoside allows for controlled ICL formation and study, its potential to alter DNA conformation could affect the binding of proteins involved in DNA replication, repair, and transcription. Researchers need to be aware of these potential structural impacts and consider them when interpreting experimental results. []
Q4: What are the future directions in research involving 7-iodo-7-deaza-2′-deoxyguanosine?
A4: Future research with 7-iodo-7-deaza-2′-deoxyguanosine holds exciting possibilities. Developing efficient methods for incorporating this modified nucleoside into longer DNA sequences will be crucial. [] This advancement will allow researchers to generate more complex and biologically relevant ICL substrates for studying DNA repair pathways in greater depth. Further investigation into the impact of 7-iodo-7-deaza-2′-deoxyguanosine on DNA structure and its interaction with DNA-binding proteins will be essential to fully understand its influence on cellular processes. [, ]
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